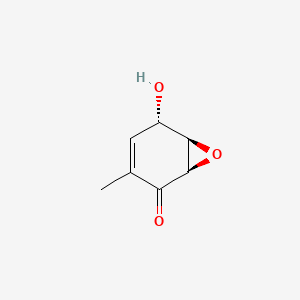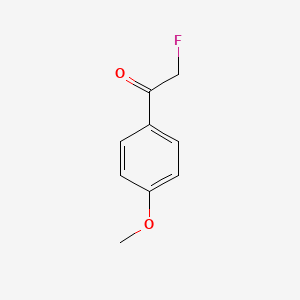
2-Fluoro-1-(4-methoxyphenyl)ethanone
Overview
Description
The compound 2-Fluoro-1-(4-methoxyphenyl)ethanone is not directly mentioned in the provided papers. However, the papers discuss related fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of fluoroaromatic ketones. The first paper describes the synthesis of a complex molecule that includes a fluorinated phenyl group and a triazole moiety, indicating the interest in fluorinated compounds for their unique properties in crystal structure and potential applications . The second paper discusses the synthesis and reactions of a fluorinated ester with a methoxyphenyl group, which is structurally related to the compound of interest .
Synthesis Analysis
The synthesis of related fluorinated compounds involves the use of fluorinated phenyl groups and various reagents to achieve the desired molecular architecture. In the first paper, the synthesis of the title compound involves the treatment of a triazole-containing epoxypropyl compound with sodium methoxide, which suggests that similar nucleophilic substitution reactions might be applicable for synthesizing 2-Fluoro-1-(4-methoxyphenyl)ethanone . The second paper describes the synthesis of a fluorinated ester through the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, which could be a relevant method for introducing the ketone functionality in the target molecule .
Molecular Structure Analysis
Although the exact molecular structure of 2-Fluoro-1-(4-methoxyphenyl)ethanone is not analyzed in the papers, the first paper provides crystallographic data for a structurally complex molecule with fluorinated phenyl groups. The orthorhombic crystal structure and the dihedral angles between the triazole and benzene rings highlight the influence of fluorine atoms on the molecular conformation . This information can be extrapolated to suggest that the presence of a fluorine atom in 2-Fluoro-1-(4-methoxyphenyl)ethanone would also affect its molecular geometry and potentially its reactivity.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving fluorinated aromatic compounds. The first paper does not detail specific reactions beyond the synthesis of the title compound . The second paper, however, explores reactions of the synthesized fluorinated ester with various nucleophiles, such as aniline and o-aminophenol, and investigates thermal cyclization and decarbonylation reactions . These reactions demonstrate the reactivity of the fluorinated ester under different conditions, which could be relevant when considering the chemical behavior of 2-Fluoro-1-(4-methoxyphenyl)ethanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-1-(4-methoxyphenyl)ethanone can be inferred from the related compounds discussed in the papers. The first paper mentions the density and crystallographic data of the synthesized compound, which could be used to predict the packing and stability of similar fluorinated aromatic ketones . The second paper's discussion of thermal reactions and the stability of the fluorinated ester under various conditions provides insight into the potential thermal properties and stability of 2-Fluoro-1-(4-methoxyphenyl)ethanone .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Schiff Bases and Antimicrobial Agents : 2-Fluoro-1-(4-methoxyphenyl)ethanone has been used in the synthesis of novel Schiff bases with antimicrobial properties. These compounds are synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone and display significant in vitro antimicrobial activity, with certain derivatives showing exceptional efficacy (Puthran et al., 2019).
Development of Antimicrobial Compounds : Another study synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. These compounds were evaluated for their antimicrobial activity, indicating the utility of 2-fluoro-1-(4-methoxyphenyl)ethanone derivatives in creating potential antimicrobial agents (Nagamani et al., 2018).
Chemical Synthesis Techniques
Advancements in Synthesis Methods : Research has demonstrated the use of 2-fluoro-1-(4-methoxyphenyl)ethanone in the synthesis of chalcone derivatives. The study highlighted the advantage of sonochemical methods over conventional methods, showcasing a significant reduction in reaction time and energy consumption (Jarag et al., 2011).
Synthesis of Isoxazole Derivatives : A novel series of isoxazole derivatives have been synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, a compound closely related to 2-fluoro-1-(4-methoxyphenyl)ethanone. These derivatives were characterized and tested for antimicrobial activity, further indicating the diverse applications of such compounds in chemical synthesis (Kumar et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Compounds derived from halogenoacetic acids, which include similar structures, are known to interact with various biological targets .
Mode of Action
It’s worth noting that the compound’s structure, which includes a fluoro group and a methoxyphenyl group, could potentially influence its interactions with biological targets .
properties
IUPAC Name |
2-fluoro-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOAUHVMWOIYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372009 | |
| Record name | 2-fluoro-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(4-methoxyphenyl)ethanone | |
CAS RN |
73744-44-2 | |
| Record name | 2-fluoro-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



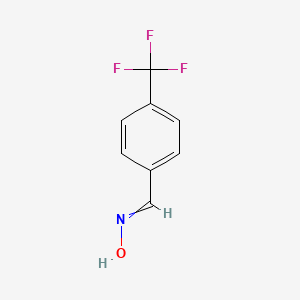

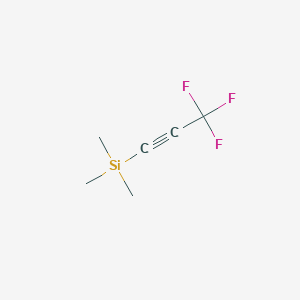
![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)




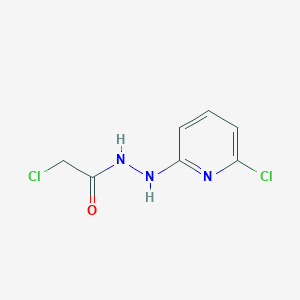

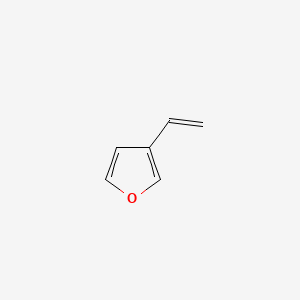
![1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one](/img/structure/B3031767.png)
